2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine
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Overview
Description
2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine is a chemical compound with a complex structure that includes both pyridine and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine typically involves the reaction of pyridine derivatives with dimethylaminoethyl groups. One common method involves the use of dimethylaminoethanol and pyridine under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of dimethylamino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but used primarily in polymer chemistry.
N,N-Dimethylaminoethanol: Shares the dimethylamino group but has different applications in surfactants and corrosion inhibitors.
Uniqueness
2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine is unique due to its combination of pyridine and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine |
InChI |
InChI=1S/C11H20N4/c1-14(2)9-8-12-10-6-5-7-11(13-10)15(3)4/h5-7H,8-9H2,1-4H3,(H,12,13) |
InChI Key |
ZXFMVQRMDOWWLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC(=CC=C1)N(C)C |
Origin of Product |
United States |
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